molecular formula C10H14N2O2 B13074267 4-Amino-3-(propylamino)benzoic acid

4-Amino-3-(propylamino)benzoic acid

Cat. No.: B13074267
M. Wt: 194.23 g/mol
InChI Key: AAHVBMDTJGZKFD-UHFFFAOYSA-N
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Description

4-Amino-3-(propylamino)benzoic acid is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research . This derivative of 4-aminobenzoic acid (PABA) features a propylamino side chain, which can be utilized to modify the compound's lipophilicity and electronic properties, thereby fine-tuning its interaction with biological targets . PABA-based scaffolds are recognized for their versatility and are incorporated into molecules with a range of potential biological activities . Research into structurally similar compounds highlights applications in the design and synthesis of local anesthetic agents . Furthermore, PABA derivatives are investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is a relevant target for conditions such as Alzheimer's disease . The aminobenzoic acid core also functions as a key component in the development of peptidomimetics and foldamers, which are used to mimic protein structures and inhibit protein-protein interactions (PPIs) . As a reagent, it can be used for further chemical derivatization at both its amino and carboxylic acid functional groups . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-3-(propylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(10(13)14)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14)

InChI Key

AAHVBMDTJGZKFD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzoic Acid with Propylamine

One well-documented synthetic route to 4-amino-3-(propylamino)benzoic acid or its nitro precursor involves nucleophilic aromatic substitution on 4-fluoro-3-nitrobenzoic acid with propylamine.

  • Reaction Conditions: The reaction is typically carried out in dimethyl sulfoxide (DMSO) as solvent at elevated temperature (around 60 °C) for several hours (e.g., 3 hours).
  • Mechanism: Propylamine substitutes the fluorine atom at the 4-position, yielding 3-nitro-4-(propylamino)benzoic acid.
  • Isolation: The product precipitates upon addition of water, followed by filtration and drying.
  • Yield and Purity: Yields reported are high, with melting points around 208 °C indicating good purity.

This method is advantageous due to the straightforward substitution and mild conditions.

Catalytic Hydrogenation of Nitro Precursors to Amino Derivatives

The reduction of nitrobenzoic acid derivatives to the corresponding amino compounds is a critical step in preparing this compound from its nitro precursor.

  • Catalysts: Active nickel catalysts (nano-nickel, amorphous nickel, or metallic nickel) are employed for hydrogenation.
  • Conditions: Reaction is performed in a solvent such as methanol or ethanol, under hydrogen atmosphere at controlled pressure and temperature (often room temperature to moderate heating).
  • Procedure:
    • Nitrobenzoic acid or ester is mixed with solvent and nickel catalyst.
    • Hydrogen gas is bubbled through the mixture under stirring to replace air and maintain reducing conditions.
    • After completion, the catalyst is filtered off under reduced pressure.
    • The filtrate is concentrated to yield the amino product.
  • Yields and Purity: Yields exceed 95%, and purity is above 98.5% after recrystallization (e.g., from ethyl acetate/petroleum ether).

This catalytic hydrogenation is industrially valuable due to high efficiency, mild conditions, and environmental benefits.

N-Alkylation of p-Aminobenzoic Acid Esters

Another approach involves the direct alkylation of p-aminobenzoic acid esters with alkyl halides such as 1-iodopropane to introduce the propylamino substituent.

  • Procedure:
    • p-Aminobenzoic acid ethyl ester is dissolved under nitrogen atmosphere.
    • Hexamethylphosphorous triamide is added to dissolve the solid.
    • 1-Iodopropane is introduced, and the mixture is heated (e.g., 130 °C for 4 hours).
    • The reaction mixture is poured into water, and the precipitate is collected.
  • Post-Processing:
    • The ester is hydrolyzed with potassium hydroxide in ethanol at elevated temperature (e.g., 90 °C for 7 hours).
    • The reaction mixture is acidified to precipitate the free acid.
    • The product is recrystallized and dried.
  • Yields: Moderate to good yields (around 64%) are reported for the final this compound.

This method allows precise control of the alkyl substituent and is useful for producing N-alkylated derivatives.

Method Key Reactants Conditions Catalyst/ Reagents Yield (%) Purity (%) Notes
Nucleophilic substitution 4-Fluoro-3-nitrobenzoic acid + propylamine DMSO, 60 °C, 3 h None High High Simple, direct substitution
Catalytic hydrogenation 3-Nitro-4-(propylamino)benzoic acid Methanol, H2 atmosphere, RT-50 °C Active nickel (nano, amorphous) >95 >98.5 Industrially scalable, environmentally friendly
N-alkylation & hydrolysis p-Aminobenzoic acid ethyl ester + 1-iodopropane 130 °C (alkylation), 90 °C (hydrolysis) Hexamethylphosphorous triamide, KOH ~64 High Multi-step, allows alkyl variation
  • The catalytic hydrogenation method using active nickel catalysts demonstrates superior yield and purity, with the advantage of operating under neutral, mild conditions and low pressure, making it suitable for industrial production.
  • Nucleophilic substitution on 4-fluoro-3-nitrobenzoic acid is a straightforward synthetic route to the nitro intermediate, which can then be reduced to the amino derivative. This route benefits from readily available starting materials and mild reaction conditions.
  • Direct N-alkylation of p-aminobenzoic acid esters provides a versatile method for preparing N-alkylated derivatives, including the propylamino compound, though yields are comparatively moderate and require careful control of reaction parameters.
  • The purity of the final product is typically confirmed by melting point determination and high-performance liquid chromatography (HPLC), with recrystallization steps improving purity above 98%.

The preparation of this compound can be efficiently achieved by:

  • Nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with propylamine,
  • Followed by catalytic hydrogenation of the nitro group to the amino group using active nickel catalysts,
  • Or alternatively, by N-alkylation of p-aminobenzoic acid esters with alkyl halides and subsequent hydrolysis.

Among these, catalytic hydrogenation methods stand out for industrial scalability, high yields, and environmental compatibility. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(propylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(propylamino)benzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-3-(propylamino)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on molecular weight, physical properties, and reactivity:

Compound Name Molecular Formula Substituent (3-position) Molecular Weight Melting Point (°C) Key Applications/Notes References
This compound C₁₀H₁₄N₂O₂ Propylamino (-NH-C₃H₇) 194.23* Not reported Potential ligand synthesis, drug discovery Inferred
4-Amino-3-(trifluoromethoxy)benzoic acid C₈H₆F₃NO₃ Trifluoromethoxy (-O-CF₃) 221.13 168–169 Explosives analysis, fluorinated intermediates
4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride C₈H₁₀ClNO₂S Methylsulfanyl (-S-CH₃) 219.69 Not reported Sulfur-containing bioactive molecules
4-Amino-3-(cyclopropylmethoxy)benzoic acid C₁₁H₁₃NO₃ Cyclopropylmethoxy (-O-C₃H₅) 207.23* Not reported Fmoc-protected intermediates for peptide synthesis
4-Amino-3-methoxybenzoic acid C₈H₉NO₃ Methoxy (-OCH₃) 167.16 Not reported Polymer precursors, agrochemicals

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Polarity and Reactivity: The propylamino group enhances basicity compared to methoxy or sulfanyl groups, making the compound more reactive in acid-base reactions. Trifluoromethoxy and methylsulfanyl substituents introduce electronegativity and hydrophobicity, respectively, which may alter metabolic stability in drug candidates .

Synthetic Routes: Compounds like 4-Amino-3-(cyclopropylmethoxy)benzoic acid are synthesized via Fmoc-protection strategies (e.g., using fluorenylmethyloxycarbonyl chloride) . Propylamino-substituted analogs may involve nucleophilic substitution or reductive amination steps, as inferred from protocols in .

Applications :

  • Trifluoromethoxy derivatives are used in explosives analysis due to their stability and detectability via mass spectrometry .
  • Methylsulfanyl and methoxy variants serve as intermediates in agrochemical and polymer synthesis .

Research Findings and Data

Stability and Degradation Pathways

Benzoic acid derivatives with electron-donating groups (e.g., amino, methoxy) are prone to microbial or oxidative degradation. For example, catechol intermediates form via dioxygenation of unactivated aromatic rings, as seen in benzoic acid transformation studies . The propylamino group may slow degradation due to steric protection of the aromatic ring.

Spectroscopic Data

  • Mass Spectrometry: Analogs like 4-Amino-3-(trifluoromethoxy)benzoic acid show distinct [M+H]⁺ peaks (e.g., m/z 221.13) . Propylamino derivatives may exhibit higher molecular ion peaks due to increased mass.
  • ¹H NMR: Propylamino groups typically show signals at δ 1.0–1.5 ppm (CH₃), δ 2.5–3.0 ppm (NH-CH₂), and δ 6.5–7.5 ppm (aromatic protons), similar to patterns in .

Biological Activity

4-Amino-3-(propylamino)benzoic acid (also known as 4-APABA) is an organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by the presence of amino groups at the 4-position and a propylamino group at the 3-position of the benzene ring. Its molecular formula is C11_{11}H15_{15}N2_{2}O2_2 with a molecular weight of 194.23 g/mol. The unique structural features contribute to its biological activity, particularly in antimicrobial and cytotoxic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 15.62 µM for certain derivatives . The compound's mechanism involves interference with folate synthesis pathways, which are crucial for microbial growth .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against cancer cell lines. Studies have reported IC50_{50} values indicating significant cytotoxicity, suggesting potential applications in cancer therapeutics. The compound's ability to inhibit enzymes involved in folate metabolism further supports its candidacy for developing anticancer agents .

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts the production of essential nucleotides, leading to bacterial cell death .
  • Cytotoxicity : The compound's interaction with cellular pathways may induce apoptosis in cancer cells, making it a potential candidate for further investigation in oncology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds. Below is a summary table illustrating key features and biological activities:

Compound NameMolecular FormulaKey FeaturesAntimicrobial Activity (MIC)
4-Aminobenzoic Acid (PABA) C7_7H9_9N1_1O2_2Basic structure; lacks propylamino groupMIC = 15.62 µM
3-Nitro-4-(propylamino)benzoic Acid C11_11H12_12N2_2O3_3Contains a nitro group; different reactivityNot specified
3-Iodo-4-(propylamino)benzoic Acid C11_11H12_12N2_2O2_2Iodine substitution affects biological activityNot specified

This table highlights how structural variations influence biological activities, particularly in antimicrobial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening : A study evaluated various derivatives of PABA, including this compound, demonstrating effective inhibition against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : Research focusing on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity, with IC50_{50} values indicating potential for further development as anticancer agents .

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